molecular formula C22H24FN3O2 B1668002 奋乃静 CAS No. 2062-84-2

奋乃静

货号 B1668002
CAS 编号: 2062-84-2
分子量: 381.4 g/mol
InChI 键: FEBOTPHFXYHVPL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benperidol, sold under the trade name Anquil among others, is a typical antipsychotic primarily used to treat hypersexuality syndromes and can be used to treat schizophrenia . It is a highly potent butyrophenone derivative and is the most potent neuroleptic in the European market .


Synthesis Analysis

Benperidol was discovered by Janssen Pharmaceutica in 1961 . The synthesis of Benperidol involves the alkylation of 4-(2-Keto-1-benzimidazolinyl)piperidine with 4-Chloro-4’-Fluorobutyrophenone .


Molecular Structure Analysis

The molecular formula of Benperidol is C22H24FN3O2 . It has a molar mass of 381.451 g/mol . The IUPAC name for Benperidol is 1-{1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one .


Chemical Reactions Analysis

Benperidol is a potent dopamine receptor antagonist, with a high affinity for the D2-sites . The antipsychotic effects of this drug are primarily due to blockade of the D receptors .


Physical And Chemical Properties Analysis

Benperidol has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 rotatable bonds . Its topological polar surface area is 58.1 .

科学研究应用

1. 奋乃静用于治疗精神分裂症

奋乃静已被探索用于治疗精神分裂症和相关精神病。由 Leucht & Hartung (2005) 进行的 Cochrane 综述重点关注了其临床效果和安全性。这种丁酰苯类抗精神病药因其高神经阻断效力和 D2 受体阻断作用而闻名,据认为对精神分裂症的特定亚组患者有益。然而,该综述强调了来自随机试验的数据不足以充分评估奋乃静的临床效果,强调需要进一步研究。

2. 奋乃静作为放射性药物

Moerlein 等人(1995 年) 评估了 [18F]奋乃静作为正电子发射断层扫描 (PET) 的放射性药物。这项研究表明,[18F]奋乃静在体内特异性结合到中枢 D2 受体,为非侵入性地研究中枢 D2 受体活性提供了优势。

3. 电化学检测技术

Biryol & Ozkan (1997) 的研究探索了奋乃静的伏安测定。他们利用铂和活化玻璃碳电极研究了奋乃静在各种溶液中的电化学行为,展示了一种从药物制剂中进行定量测定的快速且简单的方法。

4. 奋乃静的神经阻断特性

Podsiedlik 等人(2022 年) 对奋乃静对阿尔茨海默病生化方面的影响进行的研究评估了奋乃静在其他抗精神病药中对阿尔茨海默病特征的效力。该研究发现,奋乃静与其他药物一起影响了与阿尔茨海默病病理相关的各种生化参数。

5. 奋乃静在晶体结构分析中的应用

Be̅rziņš 等人(2014 年) 的研究分析了奋乃静和相关化合物的晶体结构。他们比较了分子构象和晶体结构中的堆积,有助于理解药物化合物的结晶结果和稳定性。

总之,奋乃静在科学研究中的应用十分广泛,从用于治疗精神分裂症到在放射性药物、电化学检测和晶体结构分析中的作用。需要进一步的研究,尤其是在临床试验中,以充分了解其治疗潜力和作用。

奋乃静在科学研究应用中的详细信息

奋乃静用于治疗精神分裂症

奋乃静是一种丁酰苯类抗精神病药,以其高神经阻断效力而闻名,已被研究其在治疗精神分裂症中的临床效果和安全性。由 Leucht & Hartung (2005) 在“系统评价的 Cochrane 数据库”中进行的一项研究发现,来自随机试验的数据不足以充分评估奋乃静在精神分裂症中的作用,强调了需要进一步研究。

奋乃静作为放射性药物

Moerlein、Perlmutter & Welch (1995) 在“核医学与生物学”中进行的研究评估了 [18F]奋乃静,这是一种用于 PET 成像的放射性药物。该研究表明,[18F]奋乃静在体内特异性结合到中枢 D2 受体,证实了其非侵入性研究中枢 D2 受体活性的潜力。

奋乃静的伏安测定

Biryol & Ozkan (1997) 在“药物和生物医学分析杂志”中进行的研究调查了奋乃静的电化学行为。他们展示了一种从药物制剂中定量测定奋乃静的快速且简单的方法。

奋乃静对阿尔茨海默病生化方面的影响

Podsiedlik、Markowicz-Piasecka & Sikora (2022) 在“国际分子科学杂志”中评估了奋乃静对阿尔茨海默病特征的影响。该研究发现,奋乃静和其他抗精神病药影响了与阿尔茨海默病病理相关的各种生化参数。

安全和危害

Benperidol can be harmful if swallowed or inhaled . It is advised to avoid breathing mist, gas, or vapors and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation when handling Benperidol .

属性

IUPAC Name

3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBOTPHFXYHVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045364
Record name Benperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benperidol

CAS RN

2062-84-2, 983-42-6
Record name Benperidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2062-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benperidol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benperidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12867
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BENPERIDOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Frenactyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benperidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benperidol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.521
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENPERIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97O6X78C53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred mixture of 4 g of 1-(p-fluorophenyl)-4-[4-(2-oxo-1-benzimidazolinyl)piperidino]-1-butanol and 100 ml of acetone was added dropwise a chromic acid solution (prepared from 2 g of chromic anhydride, 5 ml of water and 2 ml of sulfuric acid) under cooling with ice. The mixture was stirred over night at room temperature, poured into 600 ml of cold water and made alkaline by addition of a 10% aqueous sodium hydroxide solution. The basic material which was separated was extracted twice with each 100 ml of chloroform and the combined extracts were washed with water and evaporated to dryness. Recrystallization of the solid residue from aqueous acetone gave γ-[4-(2-oxo-1-benzimidazolinyl)-piperidino]-p-fluorobutyrophenone, melting at 171° - 172°C.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benperidol
Reactant of Route 2
Reactant of Route 2
Benperidol
Reactant of Route 3
Reactant of Route 3
Benperidol
Reactant of Route 4
Benperidol
Reactant of Route 5
Benperidol
Reactant of Route 6
Benperidol

Citations

For This Compound
3,300
Citations
S Leucht, B Hartung - The Cochrane Database of Systematic …, 2005 - europepmc.org
Background Benperidol is a relatively old antipsychotic drug that has been marketed since 1966. It has been used in Germany for 30 years, but is also available in Belgium, Greece, Italy…
Number of citations: 17 europepmc.org
PG Takla, KC James, AEH Gassim - Analytical Profiles of Drug Substances, 1985 - Elsevier
Publisher Summary This chapter discusses the physical properties, synthesis, stability, pharmacokinetics and metabolism, and analytical methods of benperidol. It presents the infrared …
Number of citations: 2 www.sciencedirect.com
K Saršu̅ns, A Be̅rziņš - Crystal Growth & Design, 2023 - ACS Publications
… of droperidol to replace benperidol in benperidol structures, but in these pairs benperidol can replace droperidol in droperidol structures. Nevertheless, benperidol still cannot replace …
Number of citations: 1 pubs.acs.org
C Schwarz, B Hartung, S Leucht - Cochrane Database of …, 2005 - cochranelibrary.com
Background Benperidol is a relatively old antipsychotic drug that has been marketed since 1966. It has been used in Germany for 30 years but is also available in Belgium, Greece, Italy, …
Number of citations: 4 www.cochranelibrary.com
C Schönfeldt-Lecuona, FD Juengling… - Journal of clinical …, 2004 - journals.lww.com
… Treatment at admission consisted of 35 mg/d of benperidol; serum benperidol level was 10.2 ng/mL. Despite the high dose of neuroleptic medication, there were no signs of …
Number of citations: 3 journals.lww.com
A Berzins, E Skarbulis, A Actins - Crystal Growth & Design, 2015 - ACS Publications
… The solvate screening revealed that benperidol can form 11 solvates, including two sets … benperidol solvate formation is mainly driven by the complications during packing of benperidol …
Number of citations: 38 pubs.acs.org
A Schmidt, P Fischer, B Wally, J Scharfetter - neuropsychiatrie, 2017 - Springer
… benperidol and the haloperidol group were compared using Mann–Whitney U-test. Our data provide statistical evidence for benperidol … risk profile of benperidol compared to haloperidol …
Number of citations: 4 link.springer.com
N Nedopil, E Eben, H Klein, R Krüger… - …, 1985 - thieme-connect.com
… schizophrenie patients, two double blind studies were performed using benperidol in an oral preparation. Benperidol serum levels and prolactin serum levels were monitored through …
Number of citations: 12 www.thieme-connect.com
G Tennent, J Bancroft, J Cass - Archives of Sexual Behavior, 1974 - Springer
… Results showed no significant difference between benperidol and the other two drug … which was lower on benperidol. The libidoreducing effects of benperidol are therefore presumed to …
Number of citations: 130 link.springer.com
W Seiler, H Wetzel, A Hillert, G Schöllnhammer… - …, 1994 - Springer
… of benperidol were determined in 13 schizophrenic patients after acute administration of 6 mg benperidol … The plasma concentrations of the presumed metabolite “reduced benperidol” …
Number of citations: 10 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。